molecular formula C16H25N5 B11729404 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11729404
M. Wt: 287.40 g/mol
InChI Key: VVKWSWWTXRBEAX-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and isopropyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and environmentally friendly solvents is also common in industrial settings to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell proliferation. The compound can also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl and isopropyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C16H25N5/c1-12(2)20-10-13(3)16(19-20)17-8-14-9-18-21(11-14)15-6-4-5-7-15/h9-12,15H,4-8H2,1-3H3,(H,17,19)

InChI Key

VVKWSWWTXRBEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C3CCCC3)C(C)C

Origin of Product

United States

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